![molecular formula C14H14N6 B6533113 3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile CAS No. 1511705-66-0](/img/structure/B6533113.png)
3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile
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Overview
Description
The compound “3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a piperazine ring, which is a six-membered ring with two nitrogen atoms. The pyrimidine ring is attached at the 4-position of the piperazine ring. Additionally, the molecule has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a carbonitrile group (-C≡N), which is a carbon-nitrogen triple bond .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials available and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the rings would likely result in a planar structure due to sp2 hybridization .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The pyrimidine and pyridine rings might undergo electrophilic substitution reactions, while the carbonitrile group might undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrogen atoms might make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .Scientific Research Applications
Protein Kinase Inhibitors for Cancer Treatment
Pyrimidine and its derivatives, including “3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile”, have shown promise as protein kinase inhibitors for cancer treatment . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Derivatization Reagent for Carboxyl Groups on Peptides
This compound can be used as a derivatization reagent for the carboxyl groups on peptides . This application is particularly useful in the spectrophotometric analysis of phosphopeptides .
Synthesis of Pyrrolo[2,3-b]pyridine Derivatives
“3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile” can serve as a starting reagent for the synthesis of "3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine" . This derivative could have potential applications in various fields of medicinal chemistry .
Synthesis of Pyridazin-4-ol Derivatives
This compound can also be used in the synthesis of "3-phenyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazin-4-ol" . The synthesized derivative could have potential applications in medicinal chemistry .
Inhibitor of Collagen Synthesis in Liver Fibrosis
Research has shown that pyridine-2,4-dicarboxylic acid, a related compound, can inhibit collagen synthesis in liver fibrosis . It’s possible that “3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile” might have similar applications.
Potential Use in Anti-Proliferative Activity Studies
Pyrazolo[3,4-d]pyrimidine scaffold, a related structure, has been evaluated for its in vitro anti-proliferative activity against various cancer cell lines . “3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile” might also be used in similar studies.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imatinib, are known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival.
Mode of Action
Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the growth factor signals.
Biochemical Pathways
By analogy with similar compounds, it can be inferred that the compound might affect the pathways related to cell proliferation and survival, given its potential inhibitory effect on tyrosine kinases .
Result of Action
If the compound acts similarly to imatinib, it could potentially lead to the inhibition of cell proliferation and induction of apoptosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c15-10-12-2-5-16-11-13(12)19-6-8-20(9-7-19)14-17-3-1-4-18-14/h1-5,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWVJQABZPJNOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CN=C2)C#N)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile |
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